![molecular formula C8H8O8 B1622604 Cyclobutane-1,1,3,3-tetracarboxylic Acid CAS No. 7371-69-9](/img/structure/B1622604.png)
Cyclobutane-1,1,3,3-tetracarboxylic Acid
Overview
Description
Cyclobutane-1,1,3,3-tetracarboxylic Acid is a chemical compound with the linear formula C8H8O8 . It is a part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Cyclobutane-1,1,3,3-tetracarboxylic Acid is represented by the linear formula C8H8O8 . Its molecular weight is 232.148 .Physical And Chemical Properties Analysis
Cyclobutane-1,1,3,3-tetracarboxylic Acid has a melting point of 242 °C (dec.) (lit.) . It is soluble in methanol, forming a clear, colorless to light yellow solution .Scientific Research Applications
Textile Industry: Cross-Linking Agent
Cyclobutane-1,1,3,3-tetracarboxylic Acid is utilized as a cross-linking agent in the textile industry. It is specifically used to treat cotton cellulose to enhance anti-pilling and flame retardant properties. This compound acts as a spacer in the cross-linking of titanium dioxide nanoparticles to cotton, providing a non-formaldehyde durable press finishing agent .
Pharmaceutical Synthesis: Precursor for Active Molecules
In pharmaceutical research, this compound serves as a precursor for the synthesis of biologically and pharmacologically active molecules. Its reactive carboxylic acid groups allow for the creation of complex molecules with potential therapeutic effects .
Material Science: Photosensitive Polyimide Material
Cyclobutane-1,1,3,3-tetracarboxylic Acid is also used in the preparation of photosensitive polyimide materials. These materials are significant for high-performance organic thin-film transistors, which are essential components in various electronic devices .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that it forms a cobalt (II) complex under hydrothermal conditions
Biochemical Pathways
It’s known that it can be used as a capping ligand in the preparation of gold colloids , which suggests it may interact with biochemical pathways related to metal ion homeostasis.
Pharmacokinetics
Its solubility in methanol is reported to be 10 mg/mL , which could potentially impact its bioavailability.
Result of Action
Given its ability to form complexes with metal ions , it may have potential effects on cellular processes that involve these ions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cyclobutane-1,1,3,3-tetracarboxylic Acid. Factors such as pH, temperature, and the presence of other compounds can affect its solubility and reactivity .
properties
IUPAC Name |
cyclobutane-1,1,3,3-tetracarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O8/c9-3(10)7(4(11)12)1-8(2-7,5(13)14)6(15)16/h1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDSPCREXLHCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)C(=O)O)(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393255 | |
Record name | Cyclobutane-1,1,3,3-tetracarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7371-69-9 | |
Record name | Cyclobutane-1,1,3,3-tetracarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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